Unii-4G8X27X87A
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Overview
Description
Preparation Methods
The synthesis of Monlunabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of substituents: Various substituents, such as the chlorophenyl, phenyl, and trifluoromethylphenyl groups, are introduced through nucleophilic substitution reactions.
Final modifications:
Industrial production methods for Monlunabant would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Monlunabant undergoes various chemical reactions, including:
Oxidation: Monlunabant can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in Monlunabant.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Monlunabant serves as a valuable tool in studying cannabinoid receptor interactions and developing new cannabinoid receptor modulators.
Biology: The compound is used to investigate the role of cannabinoid receptors in various biological processes, including metabolism and appetite regulation.
Medicine: Monlunabant has been explored as a potential therapeutic agent for weight loss and metabolic syndrome management.
Mechanism of Action
Monlunabant exerts its effects by acting as an inverse agonist at the cannabinoid receptor 1. This receptor is primarily found in the central nervous system and is involved in regulating appetite, metabolism, and energy balance. By binding to the receptor, Monlunabant inhibits its activity, leading to reduced appetite and increased energy expenditure. The compound’s β-arrestin-2-biased activity further modulates downstream signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Monlunabant is unique compared to other cannabinoid receptor modulators due to its peripherally selective and β-arrestin-2-biased activity. Similar compounds include:
Rimonabant: Another cannabinoid receptor 1 antagonist, but with central nervous system activity, leading to different side effect profiles.
Taranabant: A cannabinoid receptor 1 inverse agonist with similar applications but different pharmacokinetic properties.
AM251: A selective cannabinoid receptor 1 antagonist used in research but not developed for clinical use.
Monlunabant’s unique properties make it a promising candidate for further research and development in the field of cannabinoid receptor modulation.
Properties
CAS No. |
2712480-46-9 |
---|---|
Molecular Formula |
C26H22ClF3N6O3S |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
N-[(E)-N'-[(Z)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m1/s1 |
InChI Key |
GYJPQNPVIJXXTA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
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